molecular formula C8H6BrN3O B1510176 4-Amino-6-bromoquinazolin-2(1H)-one CAS No. 1093201-96-7

4-Amino-6-bromoquinazolin-2(1H)-one

Cat. No. B1510176
CAS RN: 1093201-96-7
M. Wt: 240.06 g/mol
InChI Key: AGFHZTSZQNBOHM-UHFFFAOYSA-N
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Description

4-Amino-6-bromoquinazolin-2(1H)-one is a chemical compound with the molecular formula C8H6BrN3O . It is also known by other names such as [4-(4-AMino-6-broMo-quinazolin-2-yl)-piperazin-1-yl]-(1H-pyrrol-2-yl)-Methanone .


Molecular Structure Analysis

The molecular structure of 4-Amino-6-bromoquinazolin-2(1H)-one is characterized by a quinazolin ring substituted with an amino group at the 4th position and a bromo group at the 6th position .

Scientific Research Applications

Tyrosine Kinase Inhibition

4-Amino-6-bromoquinazolin-2(1H)-one derivatives have been explored for their potential as inhibitors of tyrosine kinase activity, particularly targeting the epidermal growth factor receptor (EGFR), which plays a critical role in cancer progression. Studies demonstrate that certain derivatives exhibit potent inhibitory effects on EGFR, suggesting their utility in designing novel anticancer agents (Rewcastle et al., 1996), (Bridges et al., 1996).

Antimalarial Activity

Another application includes the development of novel nonpeptidomimetic inhibitors against plasmepsins, enzymes critical for malaria parasite viability. 2-Aminoquinazolin-4(3H)-one derivatives, a close relative of 4-Amino-6-bromoquinazolin-2(1H)-one, have shown promising antimalarial activity, indicating the potential of quinazoline derivatives in antimalarial drug development (Rasina et al., 2016).

Anticancer Properties

The exploration of quinazoline derivatives in anticancer applications has led to the synthesis of compounds with significant activity against various cancer cell lines, including lung, breast, and colorectal cancers. The molecular docking studies suggest that these compounds could effectively bind to and inhibit crucial targets like EGFR (Mphahlele et al., 2018).

Synthetic Methodology

On the synthetic side, 4-Amino-6-bromoquinazolin-2(1H)-one serves as a key intermediate in the preparation of diverse quinazoline derivatives. Innovative synthetic approaches have been developed to construct 6-aminoquinazolin-4(3H)-ones, highlighting the versatility and potential of quinazoline chemistry in drug discovery (Barlaam et al., 2012).

Antifungal and Other Biological Activities

Quinazoline derivatives exhibit a range of biological activities, including antifungal properties, suggesting their broader utility in developing therapeutic agents beyond cancer treatment (Ouyang et al., 2006).

Mechanism of Action

The mechanism of action of 4-Amino-6-bromoquinazolin-2(1H)-one is not specified in the search results. It’s possible that the compound could interact with biological systems through its amino and bromo functional groups .

Safety and Hazards

The safety and hazards associated with 4-Amino-6-bromoquinazolin-2(1H)-one are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research and applications of 4-Amino-6-bromoquinazolin-2(1H)-one are not explicitly mentioned in the search results. Given its unique structure, it could potentially be of interest in various fields such as medicinal chemistry .

properties

IUPAC Name

4-amino-6-bromo-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(10)12-8(13)11-6/h1-3H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFHZTSZQNBOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738163
Record name 4-Amino-6-bromoquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-bromoquinazolin-2(1H)-one

CAS RN

1093201-96-7
Record name 4-Amino-6-bromoquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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